Zinc phosphate tetrahydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

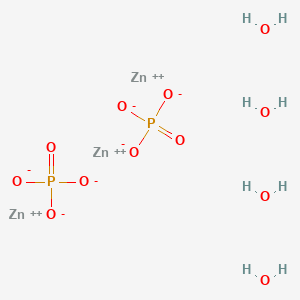

Zinc phosphate tetrahydrate is an inorganic compound with the chemical formula Zn₃(PO₄)₂·4H₂O. It appears as a white crystalline powder and is known for its insolubility in water but solubility in acidic solutions. This compound is widely used in various applications, including as a corrosion-resistant coating on metal surfaces and in dental cements.

Preparation Methods

Synthetic Routes and Reaction Conditions

Zinc phosphate tetrahydrate can be synthesized through the reaction of zinc salts with phosphate compounds in an aqueous solution. One common method involves reacting zinc acetate with phosphoric acid at specific pH levels and temperatures. For instance, the reaction can be carried out at pH 4 with mild stirring at 90°C for the α-form and at 20°C for the β-form .

Industrial Production Methods

On an industrial scale, this compound is produced by reacting zinc oxide or zinc salts with phosphoric acid. The process involves careful control of reaction conditions to ensure the formation of the desired hydrate form. The resulting product is then filtered, washed, and dried to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions

Zinc phosphate tetrahydrate undergoes various chemical reactions, including:

Dehydration: Upon heating, it loses water molecules to form anhydrous zinc phosphate.

Acid-Base Reactions: It reacts with acids to form soluble zinc salts and phosphoric acid.

Hydrolysis: In the presence of water, it can hydrolyze to form zinc hydroxide and phosphoric acid.

Common Reagents and Conditions

Dehydration: Heating at temperatures above 100°C.

Acid-Base Reactions: Using strong acids like hydrochloric acid or sulfuric acid.

Hydrolysis: Occurs in aqueous solutions, especially under acidic or basic conditions.

Major Products Formed

Anhydrous Zinc Phosphate: Formed by dehydration.

Zinc Salts and Phosphoric Acid: Formed by acid-base reactions.

Zinc Hydroxide and Phosphoric Acid: Formed by hydrolysis.

Scientific Research Applications

Corrosion Inhibition

Overview : Zinc phosphate tetrahydrate is widely used as an anticorrosive pigment in coatings and paints. Its ability to form a protective layer on metal surfaces makes it essential in industries such as automotive and marine.

Key Properties :

- Chemical Stability : Non-hygroscopic and stable in various resin systems.

- Low Refractive Index : Contributes to its effectiveness in coatings without significantly altering the appearance.

- Dispersibility : Highly dispersible in solvents, enhancing its application in paints.

Case Study :

A study conducted on the incorporation of zinc phosphate pigments into conductive polymers like polypyrrole demonstrated enhanced corrosion protection when applied to mild steel surfaces. The electrochemical synthesis of polypyrrole with zinc phosphate resulted in composite films that exhibited superior protective qualities compared to traditional coatings.

Biomedical Applications

Overview : this compound has been investigated for its potential biomedical applications, particularly in drug delivery systems and as a slow-release source of zinc, which is vital for various biological functions.

Key Properties :

- Biocompatibility : Exhibits low toxicity and is suitable for use in biological environments.

- Antimicrobial Properties : Research indicates that zinc phosphate nanoparticles may possess antimicrobial effects, making them useful in medical devices and coatings.

Case Study :

Research on the surface chemical reactivity of synthetic this compound revealed significant variations between its alpha and beta forms. These differences affect their interactions with biogenic hydroxyapatite, suggesting potential applications in bone regeneration and dental materials .

Material Science Research

Overview : this compound is utilized in material science for studying crystallographic properties and developing nanomaterials.

Key Properties :

- Nanostructuring Potential : Can be synthesized into nanoparticles with controlled sizes for various applications.

- Thermal Stability : Investigated for its dehydration kinetics, which affects its stability and reactivity at elevated temperatures.

Case Study :

A study on the dehydration kinetics of this compound identified three distinct stages of dehydration between 300 K and 800 K. This research provides insights into the thermal stability of zinc phosphate materials, which is crucial for their application in high-temperature environments .

Agricultural Applications

Overview : In agriculture, this compound serves as a nutrient source for plants due to its zinc content, which is essential for enzyme activity and plant growth.

Key Properties :

- Nutrient Release : Acts as a slow-release source of zinc, enhancing soil quality.

- Compatibility with Phosphates : Its chemical structure allows compatibility with other nutrients.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of zinc phosphate tetrahydrate involves its interaction with various molecular targets and pathways:

Corrosion Resistance: Forms a protective layer on metal surfaces, preventing oxidation and corrosion.

Biocompatibility: Interacts with biological tissues, promoting cell adhesion and growth, making it suitable for dental and orthopedic applications.

Catalytic Activity: Acts as a catalyst by providing active sites for chemical reactions, enhancing reaction rates.

Comparison with Similar Compounds

Similar Compounds

Hopeite (Zn₃(PO₄)₂·4H₂O): A naturally occurring mineral form of zinc phosphate tetrahydrate.

Parahopeite (Zn₃(PO₄)₂·4H₂O): Another mineral form with similar properties.

Tarbuttite (Zn₂(PO₄)(OH)): A hydrous zinc phosphate mineral with similar applications.

Uniqueness

This compound is unique due to its specific hydrate form, which provides distinct properties such as enhanced solubility in acidic solutions and specific crystallographic structures. These properties make it particularly useful in applications requiring controlled solubility and biocompatibility .

Q & A

Basic Research Questions

Q. What are the standard synthesis methods for zinc phosphate tetrahydrate in laboratory settings?

this compound (Zn₃(PO₄)₂·4H₂O) is synthesized via precipitation by reacting zinc salts (e.g., ZnCl₂, Zn(NO₃)₂) with phosphate sources (e.g., H₃PO₄, NaH₂PO₄, Na₂HPO₄) under controlled pH (typically 4–6). Sodium-containing precursors (e.g., NaH₂PO₄) enhance crystallinity due to sodium ion templating effects. Post-synthesis, the product is washed and dried at 60–80°C to retain hydration .

Q. How is the phase composition of this compound confirmed post-synthesis?

X-ray diffraction (XRD) identifies crystalline phases by matching peaks to reference patterns (e.g., JCPDS #00-037-0465 for Zn₃(PO₄)₂·4H₂O). Thermogravimetric analysis (TGA) quantifies hydration states: mass loss at ~95°C (loss of 2H₂O) and ~145°C (anhydrous Zn₃(PO₄)₂ formation) .

Q. What are the primary applications of this compound in materials science research?

Key applications include anticorrosive coatings for metals (steel, aluminum), dental cements, and precursors for catalysts or phosphors. Its low solubility in water and reactivity with acids make it suitable for corrosion-inhibiting primers .

Advanced Research Questions

Q. What factors influence the polymorphic forms (α- vs. β-hopeite) of this compound?

Polymorphs arise from synthesis temperature and hydrogen bonding. Hydrothermal synthesis at 90°C yields α-hopeite (distorted ZnO₆ octahedra), while 20°C produces β-hopeite. The difference lies in water molecule orientation within the crystal lattice, confirmed by single-crystal XRD and thermal analysis .

Q. How does substituting M²⁺ ions affect the thermochromic properties of this compound?

Doping with Co²⁺, Ni²⁺, or Mn²⁺ modifies the Zn-O-P lattice, altering optical absorption bands. UV-Vis spectroscopy reveals redshifted absorption edges, while Raman spectra show phosphate tetrahedra distortion. These changes enable tunable thermochromic responses .

Q. How does the choice of phosphate precursor affect the stoichiometry and crystallinity of synthesized this compound?

Phosphate precursors (H₃PO₄ vs. Na₂HPO₄) influence Zn/P ratios and crystallinity. Sodium ions (from Na₂HPO₄) promote ordered growth, yielding higher crystallinity. Inductively coupled plasma (ICP) analysis confirms Zn/P ratios (~1.5 for orthophosphates), while XRD detects impurity phases (e.g., Zn₂P₂O₇) from pyrophosphate precursors .

Q. What role does this compound play in hydroxyapatite composite synthesis?

As a dopant, it enhances hydroxyapatite’s thermal stability and mechanical properties. Co-precipitation with Ca(NO₃)₂ and (NH₄)₂HPO₄ at pH 10–11 forms Zn-substituted hydroxyapatite, characterized by XRD and FTIR to confirm lattice integration .

Methodological Questions

Q. What analytical techniques are recommended for studying dehydration kinetics of this compound?

Use TGA coupled with differential scanning calorimetry (DSC) to track mass loss (dehydration steps) and enthalpy changes. Post-heat treatment XRD identifies phase transitions (e.g., Zn₃(PO₄)₂·2H₂O at 145°C, anhydrous Zn₃(PO₄)₂ at 505°C) .

Q. How can hydrogen bonding networks in this compound polymorphs be characterized?

Low-temperature DRIFT and FT-Raman spectroscopy reveal O-H stretching modes (3000–3600 cm⁻¹) and hydrogen bond strengths. ¹H and ³¹P MAS-NMR further resolve proton environments and phosphate tetrahedra distortion .

Q. What experimental parameters are critical in optimizing this compound coatings for metal substrates?

Key parameters include:

Properties

CAS No. |

7543-51-3 |

|---|---|

Molecular Formula |

H5O5PZn |

Molecular Weight |

181.4 g/mol |

IUPAC Name |

phosphoric acid;zinc;hydrate |

InChI |

InChI=1S/H3O4P.H2O.Zn/c1-5(2,3)4;;/h(H3,1,2,3,4);1H2; |

InChI Key |

YSOQMCRMULBGPJ-UHFFFAOYSA-N |

SMILES |

O.O.O.O.[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Zn+2].[Zn+2].[Zn+2] |

Canonical SMILES |

O.OP(=O)(O)O.[Zn] |

Key on ui other cas no. |

15491-18-6 7543-51-3 |

Synonyms |

hopeite zinc hydrogen phosphate zinc phosphate zinc phosphate (2:3), tetrahydrate |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.